molecular formula C21H26N6O2S B5141650 3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-yl]pyridazine

3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-yl]pyridazine

Cat. No.: B5141650
M. Wt: 426.5 g/mol
InChI Key: DRCRLWMYSGTRDD-UHFFFAOYSA-N
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Description

This compound features a pyridazine core substituted at the 3-position with a 3-methylpyrazole group and at the 6-position with a piperazine moiety bearing a 2,4,5-trimethylbenzenesulfonyl group.

Properties

IUPAC Name

3-(3-methylpyrazol-1-yl)-6-[4-(2,4,5-trimethylphenyl)sulfonylpiperazin-1-yl]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O2S/c1-15-13-17(3)19(14-16(15)2)30(28,29)26-11-9-25(10-12-26)20-5-6-21(23-22-20)27-8-7-18(4)24-27/h5-8,13-14H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRCRLWMYSGTRDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=C(C=C(C(=C4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-yl]pyridazine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyridazine intermediates, followed by the introduction of the piperazine ring and the sulfonyl group. Common reagents used in these reactions include hydrazine, various alkylating agents, and sulfonyl chlorides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-yl]pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions that integrate pyrazole and pyridazine moieties. The presence of the piperazine ring and the sulfonyl group enhances its pharmacological properties. For instance, the synthesis may include:

  • Formation of the Pyrazole Ring : The initial step often involves the condensation of suitable hydrazones or hydrazines with carbonyl compounds.
  • Pyridazine Synthesis : This can be achieved through cyclization reactions involving diazines or via the reaction of hydrazones with α,β-unsaturated carbonyl compounds.
  • Sulfonamide Formation : The introduction of the sulfonyl group can enhance solubility and bioactivity.

Biological Activities

The compound has been investigated for various biological activities:

  • Antitumor Activity : Research indicates that derivatives of pyrazole compounds exhibit significant antitumor properties by inhibiting tubulin polymerization, which is crucial for cancer cell division. For instance, studies have shown that structural modifications can enhance selectivity towards cancer cells while reducing toxicity to normal cells .
  • Antiviral Properties : Some derivatives have demonstrated efficacy against viral infections by interfering with viral replication mechanisms. This is particularly relevant in the context of emerging viral diseases where novel antiviral agents are critically needed .
  • Neuroprotective Effects : Certain pyrazole derivatives have shown promise in neuroprotection, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's or Parkinson's disease .

Case Studies

Several case studies highlight the efficacy of this compound in various therapeutic contexts:

  • Case Study 1 : A study on a related pyrazole compound demonstrated significant activity against breast cancer cell lines, with IC50 values indicating potent cytotoxic effects at nanomolar concentrations. The mechanism was attributed to apoptosis induction and cell cycle arrest .
  • Case Study 2 : Another investigation into a sulfonamide derivative revealed its ability to inhibit the replication of influenza viruses in vitro, showcasing its potential as an antiviral agent. The study emphasized structure-activity relationships (SAR) that could guide future drug design efforts .

Potential Applications in Drug Development

The diverse biological activities associated with 3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-yl]pyridazine suggest several applications in drug development:

  • Cancer Therapeutics : Given its antitumor properties, this compound could serve as a lead structure for developing new anticancer drugs.
  • Antiviral Drugs : Its effectiveness against viral pathogens positions it as a candidate for further development in antiviral therapies.
  • Neurological Disorders : The neuroprotective potential may lead to new treatments for conditions like Alzheimer's disease.

Mechanism of Action

The mechanism of action of 3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Core Scaffold Variations

  • Pyridazine-Piperazine Derivatives :
    • 3-(4-([1,1'-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine ():
  • Substituents: Biphenylsulfonyl group (increased aromatic bulk) and 3,4,5-trimethylpyrazole.
  • Molecular Weight: 488.6 vs. target compound (estimated ~470–490 range).
  • Functional Impact: The biphenyl group may enhance π-π stacking but reduce solubility compared to the trimethylbenzenesulfonyl group in the target compound .
    • 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-(4-((4-methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)pyridazine ():
  • Substituents: Methoxy-methylphenylsulfonyl and 3,5-dimethylpyrazole.
  • Molecular Weight: 442.3.

Substituent Modifications on Piperazine

  • 3-(4-Bromophenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]pyridazine (): Substituents: Bromophenyl and fluorophenyl groups.

Research Implications

  • Drug Design : The 2,4,5-trimethylbenzenesulfonyl group in the target compound offers a balance of hydrophobicity and steric bulk, making it suitable for targets requiring deep hydrophobic pocket engagement.
  • Synthetic Accessibility : Piperazine sulfonylation and pyrazole substitution (as in ) are well-established, suggesting scalable synthesis routes for analogs .

Biological Activity

The compound 3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-yl]pyridazine is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings on the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H24N6SC_{19}H_{24}N_6S with a molecular weight of approximately 388.50 g/mol. The structure includes a pyrazole ring and a pyridazine moiety, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC19H24N6SC_{19}H_{24}N_6S
Molecular Weight388.50 g/mol
CAS Number1269531-71-6

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, research has shown that derivatives of pyrazole and pyridazine can inhibit tumor growth and induce apoptosis in cancer cells. A study focusing on related compounds demonstrated that these structures can interfere with cell cycle progression and promote programmed cell death in various cancer cell lines .

Antimicrobial Activity

The compound's antimicrobial potential has also been evaluated. In vitro tests have shown that it possesses activity against a range of bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis .

Neuroprotective Effects

Neuroprotective properties have been observed in related pyrazole compounds, which may extend to this compound as well. Studies suggest that these compounds can reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide group may interact with various enzymes involved in cellular metabolism.
  • Receptor Modulation : The compound may act on specific receptors within the body, influencing signaling pathways related to cell growth and survival.
  • Reactive Oxygen Species (ROS) Scavenging : Similar compounds have shown the ability to scavenge free radicals, thus protecting cells from oxidative damage.

Case Studies

  • Anticancer Activity : In a study published in ResearchGate, a derivative with structural similarities was tested against breast cancer cell lines and showed a significant reduction in viability at concentrations as low as 10 µM .
  • Antimicrobial Efficacy : A comparative study highlighted the effectiveness of this class of compounds against multi-drug resistant bacteria, showcasing an inhibition zone diameter greater than 15 mm against E. coli strains .
  • Neuroprotection : A recent investigation into the neuroprotective effects demonstrated that treatment with related pyrazole derivatives resulted in a 30% reduction in neuronal apoptosis in models of Alzheimer's disease .

Q & A

Basic Question: What are the critical considerations for optimizing the synthetic route of this compound?

Methodological Answer:
The synthesis involves multi-step reactions, including nucleophilic substitution and sulfonylation. Key parameters include:

  • Temperature control : Maintain 60–80°C during sulfonylation to avoid side reactions (e.g., over-sulfonation) .
  • Solvent selection : Use polar aprotic solvents like DMF or DMSO to stabilize intermediates .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is essential due to the compound’s polarity and potential by-products .
  • Yield optimization : Reaction time monitoring via TLC/HPLC ensures completion before quenching .

Basic Question: How is the molecular structure validated experimentally?

Methodological Answer:
Structural confirmation requires:

  • NMR spectroscopy : 1H^1\text{H}- and 13C^{13}\text{C}-NMR to verify pyridazine, piperazine, and sulfonyl group signals. For example, the sulfonyl group’s SO2\text{SO}_2 resonance appears at ~130–135 ppm in 13C^{13}\text{C}-NMR .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 412.5 for analogs) .
  • X-ray crystallography : Used for analogs to resolve bond angles and confirm stereoelectronic effects .

Basic Question: What are the primary biological targets hypothesized for this compound?

Methodological Answer:
The piperazine-sulfonyl and pyrazole motifs suggest interactions with:

  • Neurotransmitter receptors : Dopamine D2/D3 or serotonin receptors due to structural similarity to known ligands .
  • Kinases : Sulfonyl groups may bind ATP pockets, as seen in kinase inhibitors .
  • Antimicrobial targets : Pyridazine derivatives exhibit activity against bacterial efflux pumps .
    Experimental validation : Use radioligand binding assays or enzymatic inhibition studies with positive controls (e.g., haloperidol for dopamine receptors) .

Advanced Question: How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

Methodological Answer:

  • Core modifications : Replace pyridazine with pyrimidine to assess ring size impact on binding .
  • Substituent variation : Test sulfonyl group substitutions (e.g., 2,4,5-trimethyl vs. 4-chloro) to map hydrophobic interactions .
  • Bioisosteric replacement : Substitute pyrazole with triazole to evaluate hydrogen-bonding effects .
  • Data analysis : Use molecular docking (e.g., AutoDock Vina) combined with IC50_{50} values to correlate structural changes with activity .

Advanced Question: What computational methods are recommended for predicting metabolic stability?

Methodological Answer:

  • In silico tools : Use SwissADME or ADMET Predictor to estimate CYP450 metabolism sites (e.g., sulfonyl group oxidation) .
  • Quantum mechanical calculations : Identify electron-deficient regions prone to nucleophilic attack (e.g., pyridazine C4 position) .
  • Validation : Compare predictions with in vitro microsomal stability assays (human liver microsomes + NADPH) .

Advanced Question: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Source analysis : Verify assay conditions (e.g., cell line variability, ATP concentration in kinase assays) .
  • Control experiments : Include reference compounds (e.g., imatinib for kinase inhibition) to normalize data .
  • Statistical rigor : Apply ANOVA or mixed-effects models to account for batch effects .

Advanced Question: What strategies mitigate off-target effects in in vivo models?

Methodological Answer:

  • Dose optimization : Perform pharmacokinetic studies (e.g., AUC, Cmax_\text{max}) to establish therapeutic windows .
  • Prodrug design : Mask sulfonyl groups with ester prodrugs to reduce non-specific binding .
  • Toxicogenomics : RNA-seq of treated tissues identifies pathways affected by off-target activity .

Advanced Question: How to design experiments for scalability in multi-step synthesis?

Methodological Answer:

  • Process intensification : Use flow chemistry for sulfonylation to improve heat transfer and reduce reaction time .
  • Design of experiments (DoE) : Apply factorial design to optimize solvent ratio, catalyst loading, and temperature .
  • Quality by Design (QbD) : Define critical quality attributes (CQAs) like purity ≥95% and establish design space .

Advanced Question: What methods assess the compound’s stability under physiological conditions?

Methodological Answer:

  • Forced degradation : Expose to pH 1–13 buffers (37°C, 24h) and analyze degradation products via LC-MS .
  • Photostability : Use ICH Q1B guidelines (UV/visible light exposure) to identify light-sensitive moieties (e.g., pyridazine ring) .
  • Long-term stability : Store at -20°C under argon to prevent sulfonyl group hydrolysis .

Advanced Question: How to evaluate synergistic effects with existing therapeutics?

Methodological Answer:

  • Combination index (CI) : Use Chou-Talalay method in cell viability assays (e.g., CI <1 indicates synergy) .
  • Mechanistic studies : Transcriptomics/proteomics to identify pathways enhanced by combination therapy .
  • In vivo validation : Test in xenograft models with staggered dosing to minimize toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.